4-(5-Methyl-1H-benzoimidazol-2-yl)-butyric acid
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Overview
Description
4-(5-Methyl-1H-benzoimidazol-2-yl)-butyric acid is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methyl-1H-benzoimidazol-2-yl)-butyric acid typically involves the condensation of 5-methyl-1H-benzimidazole with butyric acid or its derivatives. The reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used. Common reagents include hydrochloric acid or sodium hydroxide, and the reaction is often performed at elevated temperatures to ensure complete condensation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
4-(5-Methyl-1H-benzoimidazol-2-yl)-butyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the benzimidazole ring, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzimidazole ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine, followed by nucleophilic substitution with various nucleophiles.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different biological and chemical properties depending on the nature of the substituents introduced.
Scientific Research Applications
4-(5-Methyl-1H-benzoimidazol-2-yl)-butyric acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-(5-Methyl-1H-benzoimidazol-2-yl)-butyric acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of DNA synthesis, disruption of cellular metabolism, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine
- 4-(5-Methyl-1H-benzoimidazol-2-yl)-benzoic acid
Uniqueness
4-(5-Methyl-1H-benzoimidazol-2-yl)-butyric acid is unique due to its specific butyric acid moiety, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-(6-methyl-1H-benzimidazol-2-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-8-5-6-9-10(7-8)14-11(13-9)3-2-4-12(15)16/h5-7H,2-4H2,1H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDKLOGDDMOAHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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